molecular formula C14H18BF3O2S B6343195 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121514-10-9

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6343195
CAS No.: 2121514-10-9
M. Wt: 318.2 g/mol
InChI Key: AACQIPXMSAZLMK-UHFFFAOYSA-N
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Description

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis due to its unique structural features and reactivity. The presence of both trifluoromethyl and methylthio groups on the phenyl ring enhances its chemical properties, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester, also known as 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-, are organic compounds that undergo reactions involving boronic acids and their derivatives .

Mode of Action

This compound interacts with its targets through a process known as asymmetric transfer hydrogenation (ATH). In this process, boronic acid pinacol ester-containing acetophenone derivatives are reduced to alcohols . This reaction is catalyzed by Noyori–Ikariya catalysts and uses formic acid/triethylamine .

Biochemical Pathways

The compound affects the biochemical pathway of asymmetric transfer hydrogenation. This pathway involves the reduction of boronic acid pinacol ester-containing acetophenones to alcohols . The products of this pathway can be further converted to substituted derivatives using Pd-catalysed coupling reactions .

Pharmacokinetics

It’s known that the compound’s hydrolysis rate is influenced by the ph of the environment, with the reaction rate considerably accelerated at physiological ph .

Result of Action

The result of the compound’s action is the production of alcohols from boronic acid pinacol ester-containing acetophenones . This reaction is significant as it represents the first examples of ATH of Bpin-containing ketones .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound, a key step in its mechanism of action, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester typically involves the following steps:

    Borylation Reaction: The starting material, 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid, is reacted with pinacol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.

    Purification: The crude product is purified using column chromatography to obtain the desired boronic ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent like toluene or ethanol.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).

    Protodeboronation: Protic acid (e.g., hydrochloric acid), transition metal catalyst (e.g., palladium).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding phenyl derivative.

Scientific Research Applications

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with enhanced bioavailability and stability.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(Trifluoromethyl)phenylboronic acid pinacol ester
  • 3-(Methylthio)phenylboronic acid pinacol ester

Uniqueness

The presence of both trifluoromethyl and methylthio groups in 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester makes it unique compared to other boronic esters. These functional groups enhance its reactivity and stability, making it a valuable intermediate in various chemical reactions.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-10(14(16,17)18)11(8-9)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACQIPXMSAZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125972
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-10-9
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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